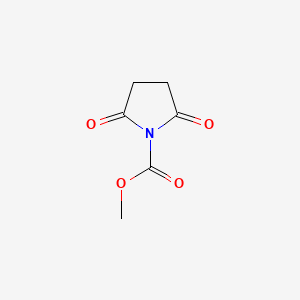

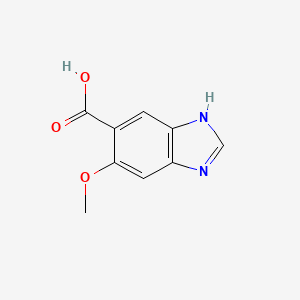

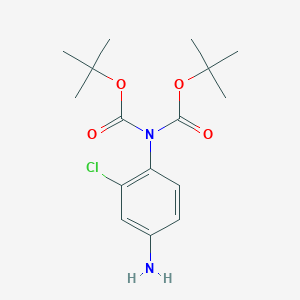

![molecular formula C6H4N4 B3350090 吡啶并[4,5-d]哒嗪 CAS No. 253-61-2](/img/structure/B3350090.png)

吡啶并[4,5-d]哒嗪

描述

Pyridazino[4,5-d]pyridazine is a derivative of pyridazine . Pyridazine is an aromatic, heterocyclic, organic compound with the molecular formula C4H4N2. It contains a six-membered ring with two adjacent nitrogen atoms . Pyridazine and its derivatives have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Synthesis Analysis

Pyridazino[4,5-d]pyridazine derivatives could be made by simple reaction of 1-3 with hydrazine in very good yields . These compounds show fluorescent properties . A copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines with good yields, high functional group tolerance, and remarkable regioselectivity under mild conditions .Molecular Structure Analysis

The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .Chemical Reactions Analysis

The NSAIDs Emorfazone, 4-chloro-5-(2-hydroxy-ethylamino)-3-(2H)-pyridazjnone were converted to novel fused ring compound 3,4-dihydro-2H-pyridazino[4,5-b]-l,4-oxazin-8(7H)-ones . It resulted in the potent analgesic compounds and anti-inflammatory compound .Physical And Chemical Properties Analysis

Pyridazine is a colorless liquid with a boiling point of 208 °C . It is isomeric with two other diazine (C4H4N2) rings, pyrimidine and pyrazine .科学研究应用

合成及衍生物的形成

- 合成及衍生物:吡啶并[4,5-d]哒嗪已被合成,并用羟基、巯基和氨基等各种基团取代,从而产生了以前未报道的吡啶并衍生物 (Singerman & Castle, 1967)。这突出了该化合物在化学合成中的多功能性。

缓蚀作用

- 耐腐蚀性:吡啶并[4,5-d]哒嗪的衍生物,特别是 1,4-双(2-吡啶基)-5H-吡啶并[4,5-b]吲哚,已被证明可作为盐酸溶液中低碳钢的缓蚀剂。其抑制效率随浓度增加而增加 (Bentiss 等人,2006)。

化学性质及反应

- 互变异构行为:研究已经探讨了衍生物(如 1,4-二羟基吡啶并[4,5-d]哒嗪)的互变异构行为,从而深入了解了它们的化学性质 (Adembri 等人,1968)。

- 狄尔斯-阿尔德反应:该化合物已被用于逆电子需求狄尔斯-阿尔德反应中,以产生酞嗪衍生物,证明了其在有机合成中的效用 (Haider,1991)。

配位化学

- 配位框架中的配体功能:吡啶并[4,5-d]哒嗪和类似配体在设计具有银(I)离子的三维配位框架方面显示出潜力,证明了它们形成涉及多种配位类型的复杂结构的能力 (Domasevitch 等人,2007)。

新型化合物的合成

- 新型化合物的合成:研究已经导致了新型 5H-吡啶并[4,5-b]吲哚衍生物的合成,突出了该化合物在创建具有潜在生物活性的新化学实体中的作用 (Monge 等人,1991)。

- 吡啶并衍生物的合成:吡啶并[4,5-d]哒嗪衍生物的合成和探索已被扩展,有助于理解这一化学类别 (DiStefano & Castle,1968)。

晶体结构分析

- 晶体结构验证:晶格能计算已被用来验证吡啶并[4,5-d]哒嗪及其衍生物的晶体结构,证实了该方法的普遍有效性,并提供了对该化合物结构性质的见解 (Fanfani 等人,1975)。

抗菌剂

- 抗菌特性:新型异恶唑并[4,5-d]哒嗪和噻唑并[4,5-d]哒嗪(吡啶并[4,5-d]哒嗪的衍生物)已被合成并作为抗菌剂进行评估,对各种细菌菌株和真菌表现出显着的抑制活性 (Faidallah 等人,2013)。

作用机制

安全和危害

未来方向

The pyridazine ring is endowed with unique physicochemical properties that can render it an attractive heterocycle for drug design . It is advocated as a less lipophilic and advantageous substitute for the ubiquitous phenyl ring . The inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .

属性

IUPAC Name |

pyridazino[4,5-d]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4/c1-5-2-9-10-4-6(5)3-8-7-1/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFWVXIWQBWEKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NN=CC2=CN=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40575626 | |

| Record name | Pyridazino[4,5-d]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridazino[4,5-d]pyridazine | |

CAS RN |

253-61-2 | |

| Record name | Pyridazino[4,5-d]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

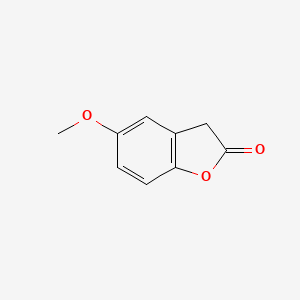

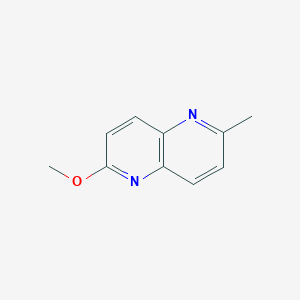

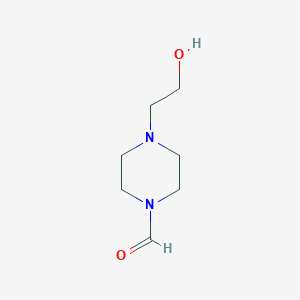

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-piperidone](/img/structure/B3350042.png)

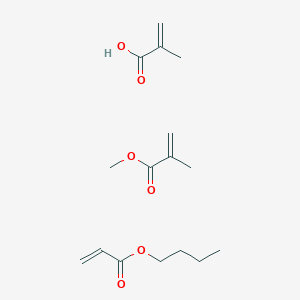

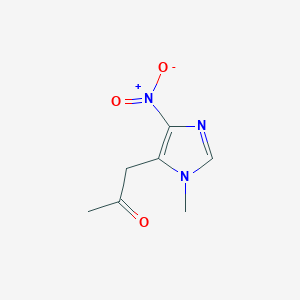

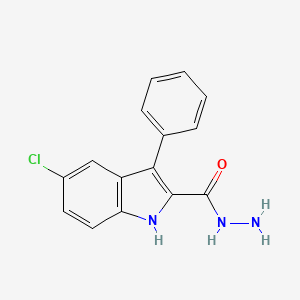

![3-methyl-1H-pyrrolo[2,3-b]quinoxaline](/img/structure/B3350074.png)

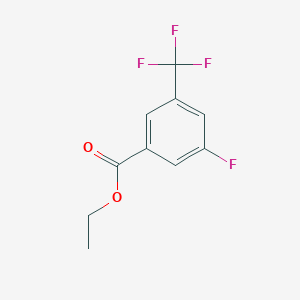

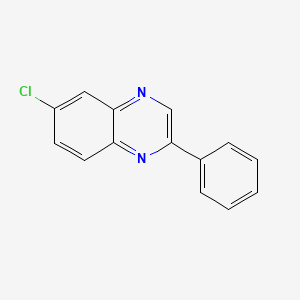

![Pyrido[3,4-d]pyridazine, 1,4-dimethoxy-](/img/structure/B3350105.png)